Structural Analysis of 3-Amino-4-methylthiophene-2-carboxylic Acid and Its Methyl Ester Derivative
Structural Analysis of 3-Amino-4-methylthiophene-2-carboxylic Acid and Its Methyl Ester Derivative
Abstract
This technical guide provides a comprehensive structural analysis of 3-amino-4-methylthiophene-2-carboxylic acid and its closely related, and more extensively studied, methyl ester derivative, methyl 3-amino-4-methylthiophene-2-carboxylate. Due to a scarcity of direct experimental data on the free carboxylic acid, this document focuses on the detailed structural characterization of its methyl ester and the corresponding hydrochloride salt, for which crystallographic, spectroscopic, and synthetic data are available. This analysis serves as a valuable proxy for understanding the structural features of the parent acid, a key intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols, tabulated quantitative data from crystallographic and spectroscopic studies, and workflow diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic compound.
Introduction
3-Amino-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative that serves as a crucial building block in organic synthesis, most notably in the preparation of the local anesthetic, Articaine. The arrangement of the amino, methyl, and carboxylic acid functional groups on the thiophene ring imparts unique chemical properties that are leveraged in the development of pharmacologically active molecules.
A comprehensive structural understanding of this molecule is paramount for optimizing reaction conditions, predicting its chemical behavior, and designing novel derivatives. However, publicly available experimental data on the free carboxylic acid is limited. In contrast, its methyl ester, methyl 3-amino-4-methylthiophene-2-carboxylate, is well-characterized. This guide will therefore focus on the structural analysis of this ester and its hydrochloride salt, providing a robust framework for inferring the properties of the parent acid. The primary structural difference lies in the carboxyl group (-COOH) versus the methyl ester group (-COOCH₃), which will mainly influence properties such as hydrogen bonding, solubility, and the chemical shifts of adjacent protons in NMR spectroscopy.
Synthesis and Experimental Protocols
The most common route to methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of a 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.
Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol is adapted from established patent literature.[1][2]
Experimental Protocol:
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Reaction Setup: A solution of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: The solution is brought to a boil, and hydroxylamine hydrochloride (0.69 g) is added.
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Reflux: The reaction mixture is heated under reflux for a period of 5 hours.
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Precipitation: After reflux, the mixture is cooled in an ice bath. Dry diethyl ether (50 ml) is added to precipitate the product. The resulting sticky precipitate may be filtered with the aid of a filter agent like kieselguhr.
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Workup: The filter cake is slurried with water, and the filter agent is removed by filtration. The aqueous filtrate is then basified with an ammonia solution.
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Extraction and Isolation: The basified solution is extracted twice with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, methyl 3-amino-4-methylthiophene-2-carboxylate.
A similar patented method with slight variations in reagents and workup reports a yield of 96.5%.[3]
Figure 1: Synthesis workflow for methyl 3-amino-4-methylthiophene-2-carboxylate.
Crystallographic Analysis
The definitive molecular geometry is provided by a single-crystal X-ray diffraction study of the hydrochloride salt, 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4] This analysis reveals precise bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Data
The compound crystallizes in the monoclinic system with the P2₁/c space group. The crystallographic data provides the foundational parameters for the molecule's three-dimensional structure.
| Parameter | Value |
| Chemical Formula | C₇H₁₀NO₂S⁺ · Cl⁻ · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0950 (10) |
| b (Å) | 25.111 (4) |
| c (Å) | 7.2780 (11) |
| β (°) | 106.840 (12) |
| Volume (ų) | 1064.3 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.040 |
Table 1: Summary of crystallographic data for 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]
Key Molecular Geometry
The analysis reveals a planar thiophene ring. An interesting feature is a weak intramolecular hydrogen bond between the aminium group (N-H) and the carbonyl oxygen (O=C), forming a six-membered pseudo-ring.
| Bond | Length (Å) | Angle | Angle (°) |
| S1—C2 | 1.718 (2) | C5—S1—C2 | 92.03 (9) |
| S1—C5 | 1.719 (2) | C3—C2—S1 | 111.99 (12) |
| C2—C3 | 1.385 (2) | C4—C3—C2 | 113.68 (14) |
| C3—C4 | 1.418 (2) | C5—C4—C3 | 111.45 (14) |
| C4—C5 | 1.362 (2) | C4—C5—S1 | 110.84 (13) |
| C3—N10 | 1.442 (2) | N10—C3—C2 | 122.99 (14) |
| C2—C6 | 1.464 (2) | O7—C6—O8 | 123.67 (15) |
| C6=O7 | 1.203 (2) | O7—C6—C2 | 122.99 (15) |
| C6—O8 | 1.321 (2) | O8—C6—C2 | 113.33 (14) |
Table 2: Selected bond lengths and angles for the cation of 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]
Intermolecular Interactions
The crystal packing is stabilized by an extensive network of hydrogen bonds involving the aminium group, the chloride ion, and the water molecule of crystallization. Cations are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. These dimers are further connected into columns by N—H···O and N—H···Cl interactions.
Figure 2: Key hydrogen bonding interactions in the crystal structure.
Spectroscopic Analysis
Spectroscopic techniques provide critical information about the functional groups and connectivity of the molecule. The data presented here corresponds to the neutral methyl ester.
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the amino group, the ester carbonyl, and the thiophene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3375 | Strong | N-H asymmetric & symmetric stretching |
| 2955 | Medium | C-H stretching (methyl groups) |
| 1665 | Strong | C=O stretching (ester carbonyl) |
| 1620 | Strong | N-H bending (scissoring) |
| 1530 | Strong | Aromatic C=C stretching (thiophene) |
| 1260 | Strong | C-O stretching (ester) |
Table 3: Principal IR absorption bands for methyl 3-amino-4-methylthiophene-2-carboxylate. Data sourced from NIST.[5][6]
For the free carboxylic acid, one would expect a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a slight shift of the C=O stretch to a higher wavenumber (around 1700-1725 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The GC-MS data for the methyl ester shows a clear molecular ion peak.[7]
| m/z | Proposed Fragment Ion | Structure / Formula |
| 171 | Molecular Ion [M]⁺ | [C₇H₉NO₂S]⁺ |
| 140 | Loss of methoxy radical [M - ·OCH₃]⁺ | [C₆H₆NOS]⁺ |
| 139 | Loss of methanol [M - CH₃OH]⁺ | [C₆H₅NOS]⁺ |
Table 4: Major fragmentation peaks in the mass spectrum of methyl 3-amino-4-methylthiophene-2-carboxylate.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum is not available in the cited literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from similar thiophene derivatives.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.0 | Singlet | 1H | Thiophene C5-H |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | Ester -OCH₃ |
| ~ 2.2 | Singlet | 3H | Thiophene -CH₃ |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 165 | Ester C=O |
| ~ 150 | Thiophene C3-NH₂ |
| ~ 135 | Thiophene C4-CH₃ |
| ~ 120 | Thiophene C5-H |
| ~ 110 | Thiophene C2-COOR |
| ~ 51 | Ester -OCH₃ |
| ~ 15 | Thiophene -CH₃ |
Table 5: Predicted ¹H and ¹³C NMR chemical shifts for methyl 3-amino-4-methylthiophene-2-carboxylate in a non-polar solvent like CDCl₃.
Conclusion
This guide has provided a detailed structural analysis of methyl 3-amino-4-methylthiophene-2-carboxylate as a surrogate for its parent carboxylic acid. The synthesis is efficiently achieved via a one-pot reaction from a tetrahydrothiophene precursor. Crystallographic data on the hydrochloride salt confirms the planarity of the thiophene ring and reveals a complex hydrogen-bonding network that governs its solid-state structure. Spectroscopic analyses (IR, MS, and predicted NMR) are consistent with the assigned structure, providing clear signatures for the key functional groups.
The quantitative data and experimental protocols presented herein offer a solid foundation for researchers working with this compound. While this analysis provides significant insight, direct experimental characterization of 3-amino-4-methylthiophene-2-carboxylic acid itself would be a valuable contribution to the field, allowing for a direct comparison and a more complete understanding of its chemical and physical properties.
References
- 1. prepchem.com [prepchem.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
